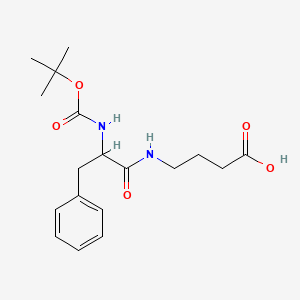![molecular formula C10H9N3O B1168466 3-(2-Amino-1H-benzo[d]imidazol-1-yl)acrylaldehyde CAS No. 107113-21-3](/img/structure/B1168466.png)
3-(2-Amino-1H-benzo[d]imidazol-1-yl)acrylaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Amino-1H-benzo[d]imidazol-1-yl)acrylaldehyde is a heterocyclic compound that features an imidazole ring fused with a benzene ring, an amino group, and an acrylaldehyde moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-1H-benzo[d]imidazol-1-yl)acrylaldehyde typically involves the condensation of 2-aminobenzimidazole with an appropriate aldehyde under acidic or basic conditions. One common method involves refluxing 2-aminobenzimidazole with an aromatic aldehyde in ethanol in the presence of glacial acetic acid . Another approach includes the use of catalytic redox cycling based on cerium (IV)/cerium (III) and hydrogen peroxide redox-mediated oxidation of the Schiff intermediate derived from substituted aromatic 1,2-phenylenediamines and aromatic aldehydes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as batch or continuous flow processes, could be adapted for large-scale production.
化学反应分析
Types of Reactions
3-(2-Amino-1H-benzo[d]imidazol-1-yl)acrylaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: 3-(2-Amino-1H-benzo[d]imidazol-1-yl)acrylic acid.
Reduction: 3-(2-Amino-1H-benzo[d]imidazol-1-yl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(2-Amino-1H-benzo[d]imidazol-1-yl)acrylaldehyde has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents due to its ability to interact with biological targets.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: Potential use in the synthesis of dyes, pigments, and other functional materials.
作用机制
The mechanism of action of 3-(2-Amino-1H-benzo[d]imidazol-1-yl)acrylaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity. The amino group can form hydrogen bonds with biological macromolecules, affecting their function. The acrylaldehyde moiety can undergo Michael addition reactions, modifying biological targets.
相似化合物的比较
Similar Compounds
2-Aminobenzimidazole: Lacks the acrylaldehyde moiety but shares the benzimidazole core.
3-(1H-benzo[d]imidazol-2-yl)acrylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-(1H-benzo[d]imidazol-2-yl)ethanol: Similar structure but with an alcohol group instead of an aldehyde.
Uniqueness
3-(2-Amino-1H-benzo[d]imidazol-1-yl)acrylaldehyde is unique due to the presence of both an amino group and an acrylaldehyde moiety, which allows it to participate in a wider range of chemical reactions and interactions compared to its analogs
属性
IUPAC Name |
(E)-3-(2-aminobenzimidazol-1-yl)prop-2-enal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-10-12-8-4-1-2-5-9(8)13(10)6-3-7-14/h1-7H,(H2,11,12)/b6-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPHORNTNOVGIU-ZZXKWVIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2C=CC=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(N2/C=C/C=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


